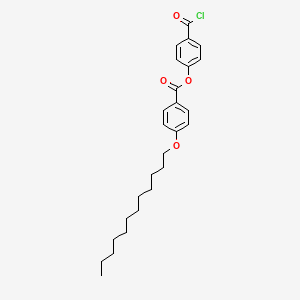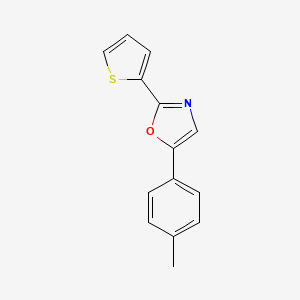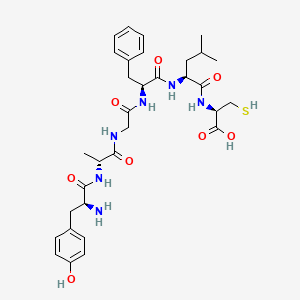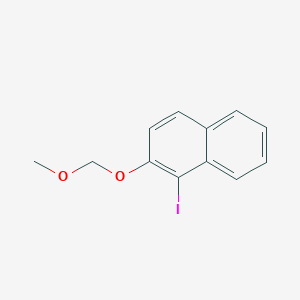
4-(Chlorocarbonyl)phenyl 4-(dodecyloxy)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Chlorocarbonyl)phenyl 4-(dodecyloxy)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a chlorocarbonyl group attached to a phenyl ring, which is further connected to a dodecyloxybenzoate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chlorocarbonyl)phenyl 4-(dodecyloxy)benzoate typically involves the esterification of 4-(dodecyloxy)benzoic acid with 4-(chlorocarbonyl)phenol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to large-scale production of this compound with high purity.
化学反应分析
Types of Reactions
4-(Chlorocarbonyl)phenyl 4-(dodecyloxy)benzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorocarbonyl group can be replaced by nucleophiles such as amines or alcohols, leading to the formation of amides or esters, respectively.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The chlorocarbonyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base like triethylamine.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Nucleophilic Substitution: Formation of amides or esters.
Hydrolysis: Formation of 4-(dodecyloxy)benzoic acid and 4-(chlorocarbonyl)phenol.
Reduction: Formation of 4-(hydroxymethyl)phenyl 4-(dodecyloxy)benzoate.
科学研究应用
4-(Chlorocarbonyl)phenyl 4-(dodecyloxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Utilized in the production of specialty polymers and coatings due to its unique chemical properties.
作用机制
The mechanism of action of 4-(Chlorocarbonyl)phenyl 4-(dodecyloxy)benzoate involves its interaction with specific molecular targets and pathways. The chlorocarbonyl group can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can result in the inhibition of enzyme activity or disruption of cellular processes, contributing to its bioactive properties.
相似化合物的比较
Similar Compounds
4-(Dodecyloxy)benzoic acid: Similar structure but lacks the chlorocarbonyl group.
4-(Chlorocarbonyl)phenol: Contains the chlorocarbonyl group but lacks the dodecyloxybenzoate moiety.
4-(Dodecyloxy)phenyl 4-(dodecyloxy)benzoate: Similar ester structure but with different substituents.
Uniqueness
4-(Chlorocarbonyl)phenyl 4-(dodecyloxy)benzoate is unique due to the presence of both the chlorocarbonyl and dodecyloxybenzoate groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential bioactivity make it a valuable compound for research and industrial applications.
属性
CAS 编号 |
106817-36-1 |
|---|---|
分子式 |
C26H33ClO4 |
分子量 |
445.0 g/mol |
IUPAC 名称 |
(4-carbonochloridoylphenyl) 4-dodecoxybenzoate |
InChI |
InChI=1S/C26H33ClO4/c1-2-3-4-5-6-7-8-9-10-11-20-30-23-16-14-22(15-17-23)26(29)31-24-18-12-21(13-19-24)25(27)28/h12-19H,2-11,20H2,1H3 |
InChI 键 |
JRZIHGZRVSYVNL-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Benzenamine, N-[(2-chlorophenyl)methylene]-4-methyl-, N-oxide](/img/structure/B14316495.png)


![6,7-Dimethyl-1,4,9,12-tetraoxadispiro[4.2.4~8~.2~5~]tetradecane](/img/structure/B14316519.png)
![3a,4,6,6a-Tetrahydrofuro[3,4-d][1,2]oxazole-3-carbonitrile](/img/structure/B14316520.png)

![[(5-Amino-2-chlorophenyl)sulfanyl]acetic acid](/img/structure/B14316527.png)
![(4E)-4-[(4-Methylphenyl)imino]naphthalen-1(4H)-one](/img/structure/B14316528.png)

![6-[2-(Oct-1-yn-1-yl)phenyl]hex-5-enoic acid](/img/structure/B14316542.png)
silane](/img/structure/B14316545.png)
![N-[(4-Methoxyphenyl)methylidene]hypochlorous amide](/img/structure/B14316546.png)
![N-{1-Chloro-3-[(naphthalen-1-yl)oxy]propan-2-ylidene}hydroxylamine](/img/structure/B14316568.png)
